![molecular formula C25H16F6N2O4 B2381890 2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide CAS No. 866008-52-8](/img/structure/B2381890.png)

2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

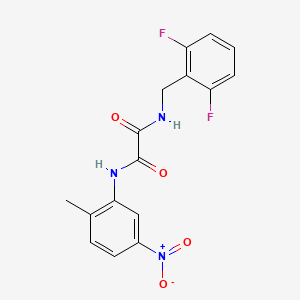

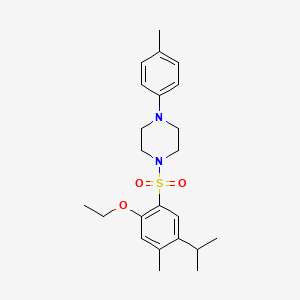

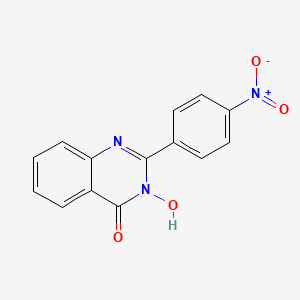

This compound is a complex organic molecule with the molecular formula C25H16F6N2O4 . It contains a 1,3-benzodioxol-5-ylmethylene group and two 4-(trifluoromethyl)phenyl groups attached to a malonamide core .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a 1,3-benzodioxol-5-ylmethylene group and two 4-(trifluoromethyl)phenyl groups attached to a malonamide core . The benzodioxol group is a fused ring system that includes a benzene ring and a 1,3-dioxolane ring .Applications De Recherche Scientifique

Crystal Structure and Semiconductor Applications

The crystal structure of related compounds, like a thiophene/phenylene co-oligomer, has been studied for its applications in semiconductor technology. These materials function as n-type semiconductors, confirmed in field-effect transistor device configurations (Hotta et al., 2009).

Gelation Properties

Research on malonamides, similar in structure to the compound , revealed their potential in forming organogels. This study on bis(phenylglycinol)malonamide showed diverse gelling properties based on their stereochemistry, highlighting their potential in various applications, including material science (Jokić et al., 2009).

Development of New Materials

The synthesis of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, which shares some structural features with the target compound, has led to new insights into the development of materials with specific properties like crystallization and stability (Heuer et al., 1990).

Coordination Polymers

Studies on divalent coordination polymers based on compounds like 5-iodo-isophthalic acid demonstrate the potential of structurally similar compounds in forming complex supramolecular structures with potential applications in material science and engineering (Zang et al., 2011).

Cycloaddition Reactions

Research on the [3 + 2] cycloaddition reactions of carbonyl ylides with aldehydes and imines, including compounds structurally related to 2-(1,3-Benzodioxol-5-ylmethylene)-N1,N3-bis[4-(Trifluoromethyl)phenyl]malonamide, provides insights into novel synthetic pathways in organic chemistry (Bentabed-Ababsa et al., 2009).

Anion Transport

The modification of benzimidazolyl derivatives with electron-withdrawing groups like trifluoromethyl has shown significant increases in anionophoric activity. This research could lead to applications in fields such as drug delivery and molecular transport (Peng et al., 2016).

Network Formation in Coordination Compounds

Research into the formation of entangled networks by isomers of bis(1,2,4-triazol-1-ylmethyl)benzene demonstrates the potential of similar compounds in creating diverse network structures with applications in crystal engineering and material science (He et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Biochemical Pathways

The inhibition of GSK-3β can affect several biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of GSK-3β can therefore lead to alterations in this pathway, potentially affecting cell growth and development .

Pharmacokinetics

These properties play a critical role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action can vary depending on the cell type and context. For instance, in some cancer cell lines, the inhibition of GSK-3β has been associated with cell cycle arrest and the induction of apoptosis . This suggests that the compound could have potential anti-cancer properties.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F6N2O4/c26-24(27,28)15-2-6-17(7-3-15)32-22(34)19(11-14-1-10-20-21(12-14)37-13-36-20)23(35)33-18-8-4-16(5-9-18)25(29,30)31/h1-12H,13H2,(H,32,34)(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZVIBZZIDFRFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)